molecular formula C7H8N2OS B7739190 2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B7739190
M. Wt: 168.22 g/mol
InChI Key: BKZNWILEYOKDSL-UHFFFAOYSA-N
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Description

2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which is fused with a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be achieved through several methods. One common approach involves the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These methods typically involve the use of sulfur-containing reagents and various 2-halo derivatives . The reaction conditions often include the use of solvents such as dioxane and the application of microwave irradiation to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the pyrimidine ring, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate reaction conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial, antifungal, and anticancer properties . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer properties, where the compound can disrupt essential biological processes in pathogens and cancer cells .

Comparison with Similar Compounds

2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared with other thioxopyrimidine derivatives, such as 2-thioxo-1,2-dihydropyrimidine and 2-thioxo-4,5-dihydro-1H-imidazole . These compounds share similar structural features but differ in their reactivity and biological activity. The unique combination of the cyclopentane ring and the sulfur atom in this compound distinguishes it from other related compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZNWILEYOKDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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